2,4-Dichloro-5-fluoronitrobenzene synthesis and characterization
2,4-Dichloro-5-fluoronitrobenzene synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dichloro-5-fluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-dichloro-5-fluoronitrobenzene, a key intermediate in the synthesis of various organic compounds, including herbicides.[1] This document details the experimental protocols for its preparation and the analytical techniques for its structural elucidation and verification.
Physicochemical Properties
2,4-Dichloro-5-fluoronitrobenzene is a white crystalline solid at room temperature.[2] Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 2105-59-1[1][2][3] |
| Molecular Formula | C₆H₂Cl₂FNO₂[1][2][3][4] |
| Molecular Weight | 209.99 g/mol [1][2] |
| Appearance | White crystalline solid[2] |
| Melting Point | 90-93 °C[2] |
| Boiling Point | 275.4 °C at 760 mmHg[5] |
| Density | 1.622 g/cm³[5] |
| Flash Point | 120.4 °C[5] |
| Solubility | Soluble in dimethylformamide, dichloromethane, and dichloroethane.[2] |
Synthesis of 2,4-Dichloro-5-fluoronitrobenzene
The synthesis of 2,4-dichloro-5-fluoronitrobenzene can be achieved through a multi-step process starting from a mixture of o-dichlorobenzene and p-dichlorobenzene.[6] The overall workflow involves nitration of the dichlorobenzene mixture, followed by a fluorination step, and finally a chlorination reaction to yield the desired product.[6]
Caption: Synthesis workflow for 2,4-dichloro-5-fluoronitrobenzene.
Experimental Protocol
The following protocol is based on a patented synthesis method.[6]
Step 1: Preparation of Dichloronitrobenzene Mixture
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Prepare a nitrating mixture by combining 800 mL of concentrated sulfuric acid and 800 mL of concentrated nitric acid.
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To this stirred mixture, slowly add 294 g of a dichlorobenzene mixture (ortho- and para-isomers).
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Maintain the reaction temperature at 60 °C for 2.5 hours.
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After cooling, separate the organic layer. The aqueous layer can be extracted with dichloromethane (CH₂Cl₂) to recover any remaining product.
-
Combine the organic layers, wash with water until neutral, and then dry over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent by distillation. The resulting dichloronitrobenzene mixture is used in the next step.
Step 2: Preparation of Fluorochloronitrobenzene Mixture
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In a reaction vessel, combine 192 g of the dichloronitrobenzene mixture, 400 mL of dimethyl sulfoxide (DMSO), and 116 g of potassium fluoride.
-
Heat the mixture to 185 °C and maintain this temperature for 3 hours.
-
After the reaction, cool the mixture and separate the organic phase.
-
Wash the organic phase with water.
-
Purify the product by vacuum distillation, collecting the fraction at 110-120 °C / 15 mmHg. This yields a mixture of fluorochloronitrobenzene isomers.
Step 3: Preparation of 2,4-Dichloro-5-fluoronitrobenzene
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Heat 96 g of the fluorochloronitrobenzene mixture to 180-200 °C.
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Bubble chlorine gas through the heated mixture.
-
Continue the reaction for 12 hours, collecting the distillate.
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Wash the collected distillate with water until it is neutral.
-
Perform a final purification by vacuum distillation, collecting the fraction at 60-68 °C / 15 mmHg to obtain 2,4-dichloro-5-fluoronitrobenzene.
Characterization
A combination of spectroscopic methods is essential for the unambiguous structural confirmation of 2,4-dichloro-5-fluoronitrobenzene.[1]
Caption: Logical workflow for the characterization of the title compound.
Spectroscopic Data
The following table summarizes the expected and reported spectral characteristics for 2,4-dichloro-5-fluoronitrobenzene.
| Technique | Expected/Predicted Data |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z ≈ 208.94 (Monoisotopic Mass).[4] Isotopic Pattern: A characteristic M, M+2, M+4 pattern with relative intensities of approximately 9:6:1, confirming the presence of two chlorine atoms.[1] |
| ¹H NMR | Two distinct signals in the aromatic region, confirming the presence and relative positions of the two aromatic protons.[1] |
| ¹³C NMR | Six unique signals, corresponding to the six different carbon environments in the benzene ring.[1] |
| ¹⁹F NMR | A single characteristic signal for the fluorine atom. The chemical shift and coupling constants would provide definitive proof of its location on the aromatic ring.[1] |
| Infrared (IR) Spectroscopy | Aromatic C=C stretching: ~1400-1600 cm⁻¹ NO₂ stretching (asymmetric & symmetric): ~1530 cm⁻¹ and ~1350 cm⁻¹ C-Cl stretching: ~700-850 cm⁻¹ C-F stretching: ~1100-1250 cm⁻¹ |
Safety Information
2,4-Dichloro-5-fluoronitrobenzene is classified as an irritant and is harmful by inhalation, in contact with skin, and if swallowed.[2] Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this compound.[2] All work should be conducted in a well-ventilated area, such as a fume hood.[2] In case of an accident or if you feel unwell, seek immediate medical advice.[2]
References
- 1. 2,4-Dichloro-5-fluoronitrobenzene | 2105-59-1 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. echemi.com [echemi.com]
- 4. 2,4-Dichloro-5-fluoronitrobenzene | C6H2Cl2FNO2 | CID 2736831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dichloro-5-fluoronitrobenzene - Safety Data Sheet [chemicalbook.com]
- 6. CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique - Google Patents [patents.google.com]
